1-Nitro-2-(1-phenylvinyl)benzene
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Overview
Description
1-Nitro-2-(1-phenylvinyl)benzene is an organic compound characterized by a nitro group (-NO2) and a phenylvinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(1-phenylvinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of a suitable precursor, such as 1-phenylvinylbenzene, using a nitrating agent like nitric acid in the presence of sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-(1-phenylvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol, or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 1-amino-2-(1-phenylvinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Nitro-2-(1-phenylvinyl)benzene in chemical reactions typically involves the electrophilic nature of the nitro group. The nitro group can activate the benzene ring towards nucleophilic attack, facilitating substitution reactions. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amine, involving intermediate stages such as nitroso and hydroxylamine derivatives .
Comparison with Similar Compounds
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring.
1-Nitro-2-phenylethylene: Similar structure but with an ethylene linkage instead of a vinyl group.
2-Nitrostyrene: Contains a nitro group and a styrene moiety, similar to 1-Nitro-2-(1-phenylvinyl)benzene but with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylvinyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in synthetic applications, making it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C14H11NO2 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-nitro-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16)17/h2-10H,1H2 |
InChI Key |
SFULVGCNUGYRQH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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